1-ethyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
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Overview
Description
1-ethyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group, a methylthio group, and a hydroiodide salt form, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable thioether precursor in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the imidazole ring. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various alkyl or aryl imidazole derivatives.
Scientific Research Applications
1-ethyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-methyl-dihydroindole: Similar in structure but lacks the methylthio group and hydroiodide salt form.
2,3-dihydroindole derivatives: Share the dihydroindole core but differ in substituents and functional groups.
Uniqueness
1-ethyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the methylthio group and the hydroiodide salt form differentiates it from other imidazole and indole derivatives, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-ethyl-2-methylsulfanyl-4,5-dihydroimidazole;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S.HI/c1-3-8-5-4-7-6(8)9-2;/h3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVHFWFANDCINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN=C1SC.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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